2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS No.: 681274-53-3
Cat. No.: VC6583030
Molecular Formula: C30H23BrFN3OS2
Molecular Weight: 604.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681274-53-3 |
|---|---|
| Molecular Formula | C30H23BrFN3OS2 |
| Molecular Weight | 604.56 |
| IUPAC Name | 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
| Standard InChI | InChI=1S/C30H23BrFN3OS2/c31-22-11-7-20(8-12-22)17-34-18-29(24-4-1-2-5-26(24)34)38-19-30(36)35-27(21-9-13-23(32)14-10-21)16-25(33-35)28-6-3-15-37-28/h1-15,18,27H,16-17,19H2 |
| Standard InChI Key | TXTIHHSAVLHNRV-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)F |
Introduction
Structural Analysis and Molecular Features
Core Architecture
The molecule comprises three primary domains:
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Indole-Thioether Moiety: A 1H-indole scaffold substituted at the 1-position with a 4-bromobenzyl group and at the 3-position with a thioether linkage (-S-). The bromobenzyl group enhances lipophilicity and may influence receptor binding affinity, as seen in analogous indole derivatives targeting bacterial histidine kinases .
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Pyrazole Ring: A 4,5-dihydro-1H-pyrazole core substituted at the 3- and 5-positions with thiophen-2-yl and 4-fluorophenyl groups, respectively. The dihydropyrazole conformation introduces rigidity, potentially optimizing interactions with biological targets .
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Ethanone Bridge: A ketone group connects the pyrazole and indole-thioether units, providing structural flexibility and sites for hydrogen bonding.
Molecular Properties
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Molecular Formula: Hypothetically derived as C₃₀H₂₃BrFN₃OS₂ (assuming no additional substituents).
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Molecular Weight: Estimated ~622.6 g/mol (exact mass requires experimental validation).
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Key Functional Groups:
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Halogens: Bromine (electrophilic aromatic substitution) and fluorine (electron-withdrawing effects).
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Heterocycles: Indole (aromatic π-system), thiophene (conjugated sulfur), and pyrazole (hydrogen-bonding capability).
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Synthetic Pathways and Optimization
Proposed Synthesis Strategy
The synthesis likely involves multi-step reactions, as exemplified by related indole-pyrazole hybrids :
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Indole-Thioether Formation:
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Step 1: Bromination of 1H-indole at the 1-position using 4-bromobenzyl bromide under basic conditions.
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Step 2: Thiolation at the 3-position via nucleophilic substitution with a mercapto reagent (e.g., thiourea), yielding the thioether intermediate.
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Pyrazole Ring Construction:
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Final Purification:
Challenges and Solutions
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Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring may require directing groups or catalysts (e.g., glycine in solvent mixtures) .
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Stability: The thioether linkage is prone to oxidation; inert atmospheres (N₂) and antioxidants (e.g., BHT) during synthesis are advised.
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Computational Studies:
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Perform molecular docking against bacterial histidine kinase (PDB: 3DBS) and human topoisomerase II (PDB: 1ZXM) to predict binding modes.
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Conduct QSAR modeling to correlate substituent effects with bioactivity.
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